molecular formula C4H6ClNO3 B080416 Methyl (2-chloroacetyl)carbamate CAS No. 13558-70-8

Methyl (2-chloroacetyl)carbamate

Cat. No. B080416
CAS RN: 13558-70-8
M. Wt: 151.55 g/mol
InChI Key: SYWSERLZKPGKDI-UHFFFAOYSA-N
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Description

“Methyl (2-chloroacetyl)carbamate” is a chemical compound with the CAS Number: 13558-70-8 . It has a molecular weight of 151.55 and its IUPAC name is methyl chloroacetylcarbamate .


Synthesis Analysis

The synthesis of “Methyl (2-chloroacetyl)carbamate” involves a mixture of amine or diamine, carbon disulfide, and methyl (2-chloroacetyl)carbamate in acetonitrile . The mixture is stirred at room temperature for 10 minutes . After the reactant disappears, water is added to the mixture, which is then extracted with ethyl acetate . The extract is dried over anhydrous Na2SO4 and evaporated . The residue is purified by column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of “Methyl (2-chloroacetyl)carbamate” is represented by the formula C4H6ClNO3 . It contains a total of 14 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 (thio-) carbamate (aliphatic), and 1 imide .


Chemical Reactions Analysis

“Methyl (2-chloroacetyl)carbamate” is involved in the formation of N-substituted rhodanines through a base-assisted one-pot coupling and continuous cyclization process .


Physical And Chemical Properties Analysis

“Methyl (2-chloroacetyl)carbamate” has a melting point of 149-151°C . Its density is 1.3±0.1 g/cm3 . It has a molar refractivity of 30.8±0.3 cm3 and a polarizability of 12.2±0.5 10-24 cm3 .

Scientific Research Applications

Chemical Synthesis

“Methyl (2-chloroacetyl)carbamate” is used in chemical synthesis . It’s a compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 . It’s used by scientists in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Production of Functionalized Rhodanines

An efficient approach to obtain functionalized rhodanines was developed through a base-assisted one-pot coupling and continuous cyclization of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate . This conversion tolerates a broad range of functional groups and can be used to scale the preparation of N-substituted rhodanines in excellent yields .

Pharmaceutical Chemistry

N-substituted rhodanines serve as versatile and useful subunits for numerous biological compounds, which are used in several pharmaceutical agents . They have been identified as synthetic building blocks and structural scaffolds which possess a unique biomolecular interaction profile .

Antiviral Applications

N-substituted rhodanines, which can be synthesized using methyl (2-chloroacetyl)carbamate, have been demonstrated to have antiviral activities .

Antimalarial Applications

N-substituted rhodanines also have antimalarial activities . This makes them valuable in the development of new treatments for malaria.

Anti-inflammatory Applications

These compounds have been shown to have anti-inflammatory activities , which could be useful in the treatment of various inflammatory diseases.

Anticancer Applications

N-substituted rhodanines have been demonstrated to have anticancer activities . This suggests potential applications in cancer treatment.

Analytical Chemistry

N-substituted rhodanines have been utilized in analytical chemistry to detect heavy metal ions . This could be useful in environmental monitoring and other fields where detection of heavy metals is important.

Safety And Hazards

“Methyl (2-chloroacetyl)carbamate” is considered hazardous . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWSERLZKPGKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333827
Record name Methyl (2-chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-chloroacetyl)carbamate

CAS RN

13558-70-8
Record name Methyl (2-chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-chloroacetamide (122.6 g, 1.31 mol) in 300 ml of 1,2-dichloroethane is cooled to 0° C. and treated with oxalyl chloride (200 g, 1.57 mol). The reaction mixture is heated at reflux for 4 hours. After cooling to 5° C., 68 ml of MeOH is added dropwise while keeping the internal temperature below 15° C. with external cooling. After addition is complete, the product is separated by filtration and washed with CH2Cl2 and Et2O. Recrystallization from CH2Cl2 yields methyl(chloroacetyl)carbamate.
Quantity
122.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
68 mL
Type
reactant
Reaction Step Three

Q & A

Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?

A1: Methyl (2-chloroacetyl)carbamate acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of Methyl (2-chloroacetyl)carbamate. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.

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